7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
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Overview
Description
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is an organic compound belonging to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of a fluorene core substituted with various functional groups. This particular compound features an ethyl group at the 7th position and two 4-methylphenyl groups attached to the nitrogen atom at the 2nd position of the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” typically involves multi-step organic reactions. One common method includes:
Starting Material: Fluorene
Step 1: Alkylation of fluorene to introduce the ethyl group at the 7th position.
Step 2: Amination reaction to introduce the amine group at the 2nd position.
Step 3: Substitution reaction to attach the 4-methylphenyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions and pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound with a similar core structure.
7-Ethylfluorene: Similar compound with an ethyl group at the 7th position.
N,N-bis(4-methylphenyl)amine: Similar compound with two 4-methylphenyl groups attached to the nitrogen atom.
Uniqueness
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is unique due to the specific combination of substituents on the fluorene core, which may impart distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
147090-26-4 |
---|---|
Molecular Formula |
C29H27N |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C29H27N/c1-4-22-9-15-28-23(17-22)18-24-19-27(14-16-29(24)28)30(25-10-5-20(2)6-11-25)26-12-7-21(3)8-13-26/h5-17,19H,4,18H2,1-3H3 |
InChI Key |
IQCQELKGSFHXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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